

Application Notes and Protocols for BAY-9835 In Vitro Assays

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Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751

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Introduction

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.^{[1][2][3]} ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of coronary artery disease (CAD) by mediating plaque formation.^[1] Inhibition of ADAMTS7 is a promising therapeutic strategy to reduce plaque formation and subsequent restenosis.^[1] These application notes provide detailed protocols for the in vitro characterization of **BAY-9835**, including a biochemical enzymatic assay and a cell-based target engagement assay.

Mechanism of Action

ADAMTS7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.^[1] **BAY-9835** inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the degradation of their substrates.^[2] For accurate interpretation of in vitro data, it is recommended to use the negative control compound BAY-1880 alongside **BAY-9835**.^[1] The recommended in vitro concentration for both compounds is 100 nM.^{[1][4]}

Data Presentation

In Vitro Potency and Selectivity of BAY-9835

Target Enzyme	IC50 (nM)	Assay Type	Species
ADAMTS7	6	Biochemical Enzymatic Assay	Human
ADAMTS7	8	Biochemical Enzymatic Assay	Mouse
ADAMTS7	27	Biochemical Enzymatic Assay	Rat
ADAMTS12	30	Biochemical Enzymatic Assay	Human

Off-Target Protease	IC50 (μM)
hADAM8	2.25
hADAMTS4	6.726
hADAM17	5.772
hMMP12	5.376
hADAMTS5	9.924
hADAM10	32.802
hMMP15	78.474

h denotes human recombinant enzyme. Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Biochemical Enzymatic Assay for ADAMTS7 and ADAMTS12 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of **BAY-9835** on recombinant ADAMTS7 and ADAMTS12.

Materials:

- Recombinant human ADAMTS7 catalytic domain
- Recombinant human ADAMTS12 catalytic domain
- FRET-based peptide substrate for ADAMTS7/12
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
- **BAY-9835** and BAY-1880 (negative control) stock solutions in DMSO
- 384-well, black, low-volume assay plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **BAY-9835** and BAY-1880 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.
- Add 10 µL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each well.
- Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate solution (at a concentration equivalent to its K_m value) to each well.
- Immediately begin kinetic reading of the fluorescence signal on a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.

- Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Fibulin-3 Cellular Cleavage Assay

This cell-based assay assesses the ability of **BAY-9835** to inhibit ADAMTS7-mediated cleavage of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for a close analog of **BAY-9835**.^[1]

Materials:

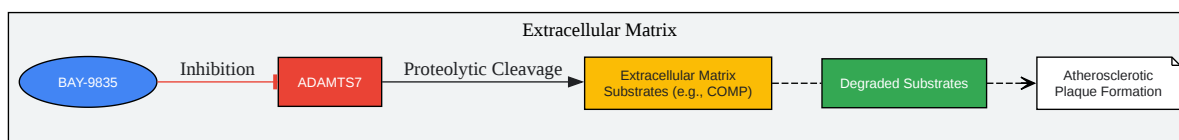
- HEK293 cells (or other suitable host cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g., HA-tag)
- Transfection reagent
- Opti-MEM or other serum-free medium
- **BAY-9835** and BAY-1880 stock solutions in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-HA tag, anti-ADAMTS7
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

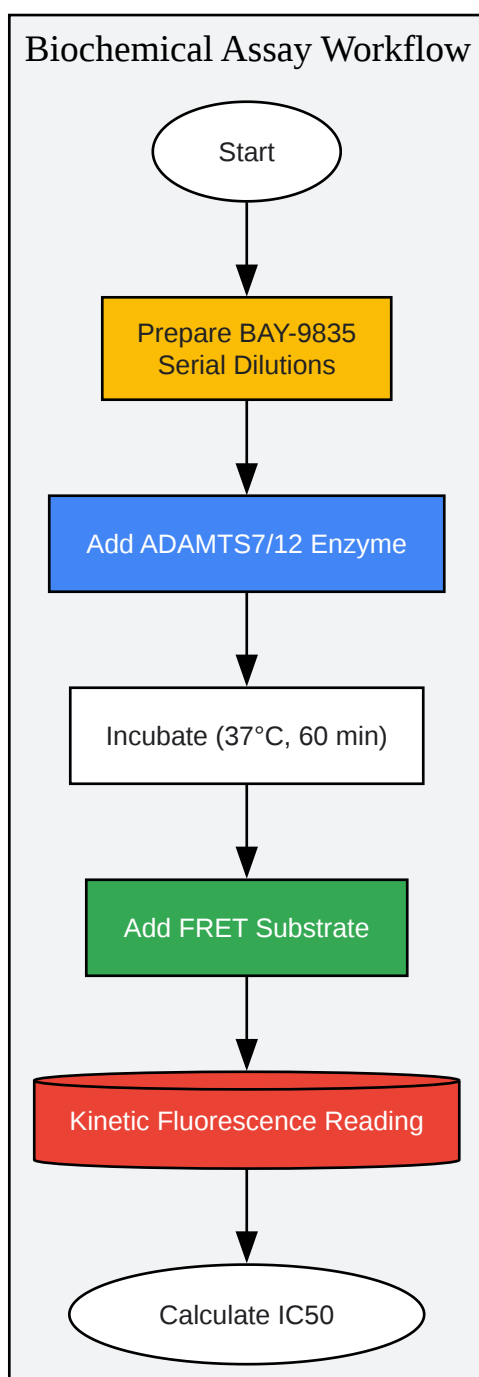
- After 24 hours, replace the transfection medium with fresh cell culture medium containing serial dilutions of **BAY-9835** or BAY-1880. A recommended starting concentration is 100 nM. [\[1\]](#)[\[4\]](#)
- Incubate the cells for an additional 24-48 hours.
- Collect the conditioned medium and/or prepare cell lysates using Lysis Buffer.
- Separate the proteins from the conditioned medium or cell lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Perform Western blot analysis using an anti-HA antibody to detect both full-length Fibulin-3 and its cleavage products. An anti-ADAMTS7 antibody can be used to confirm enzyme expression.
- Quantify the band intensities of full-length and cleaved Fibulin-3 using densitometry.
- Determine the extent of inhibition by comparing the ratio of cleaved to full-length Fibulin-3 in compound-treated samples to the vehicle control.

Visualizations



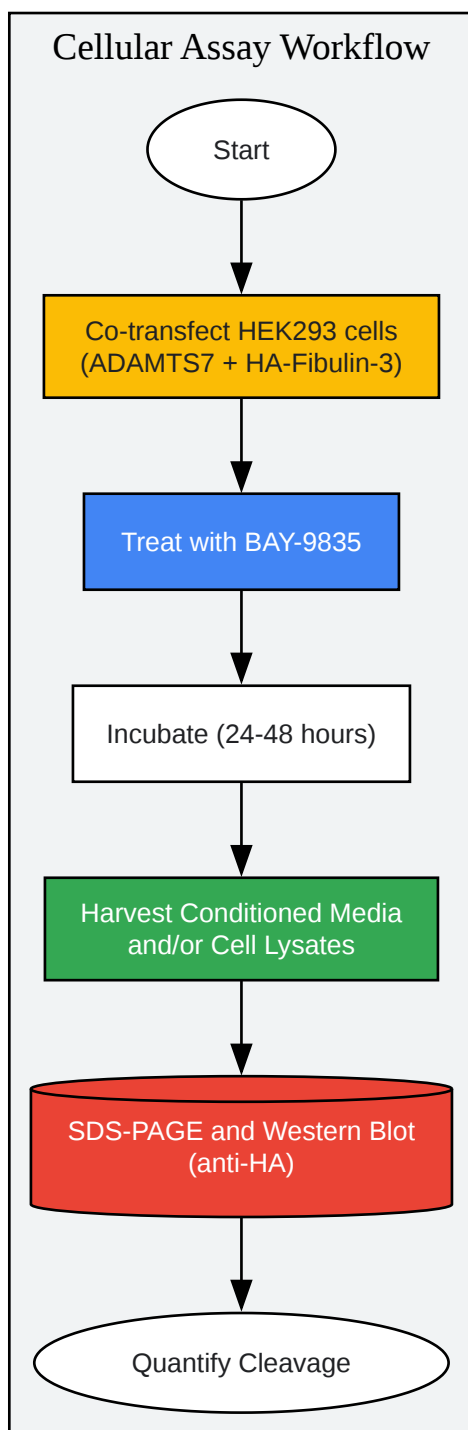
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Caption: Mechanism of action of **BAY-9835** in inhibiting ADAMTS7-mediated substrate degradation.



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Caption: Workflow for the FRET-based biochemical assay to determine **BAY-9835** potency.



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References

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